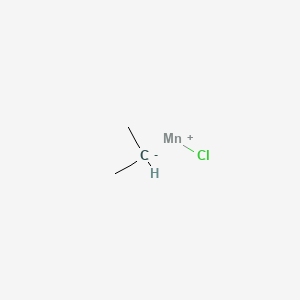
chloromanganese(1+);propane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloromanganese(1+);propane is a compound that consists of a manganese ion with a +1 charge coordinated to a chlorine atom and a propane molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of chloromanganese(1+);propane typically involves the reaction of manganese with chlorine gas in the presence of propane. This reaction can be carried out under controlled conditions to ensure the formation of the desired product. The reaction is usually performed at elevated temperatures to facilitate the interaction between manganese and chlorine.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using large reactors where manganese and chlorine gas are introduced in a controlled manner. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified through various techniques, including distillation and crystallization.
化学反応の分析
Types of Reactions
Chloromanganese(1+);propane undergoes several types of chemical reactions, including:
Oxidation: The manganese ion can be oxidized to higher oxidation states.
Reduction: The compound can be reduced under specific conditions.
Substitution: Chlorine can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like bromine or iodine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state manganese compounds, while substitution reactions can produce various halogenated derivatives.
科学的研究の応用
Chloromanganese(1+);propane has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme mimetics.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an antimicrobial agent.
Industry: It is used in the production of specialty chemicals and materials, including advanced polymers and coatings.
作用機序
The mechanism by which chloromanganese(1+);propane exerts its effects involves the interaction of the manganese ion with various molecular targets. The manganese ion can participate in redox reactions, facilitating electron transfer processes. This property is particularly useful in catalytic applications where the compound can enhance reaction rates and selectivity.
類似化合物との比較
Similar Compounds
- Chloromanganese(2+)
- Chloromanganese(3+)
- Chloropropane
Uniqueness
Chloromanganese(1+);propane is unique due to its specific oxidation state and coordination environment. Unlike chloromanganese(2+) and chloromanganese(3+), the +1 oxidation state of manganese in this compound provides distinct redox properties that are advantageous in certain catalytic and material applications. Additionally, the presence of propane as a ligand offers unique steric and electronic effects that differentiate it from other manganese-chlorine compounds.
特性
CAS番号 |
105486-13-3 |
|---|---|
分子式 |
C3H7ClMn |
分子量 |
133.48 g/mol |
IUPAC名 |
chloromanganese(1+);propane |
InChI |
InChI=1S/C3H7.ClH.Mn/c1-3-2;;/h3H,1-2H3;1H;/q-1;;+2/p-1 |
InChIキー |
JYPNFBVPUORTFI-UHFFFAOYSA-M |
正規SMILES |
C[CH-]C.Cl[Mn+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,4-Dithiaspiro[4.5]decane, 8-phenyl-](/img/structure/B14333185.png)
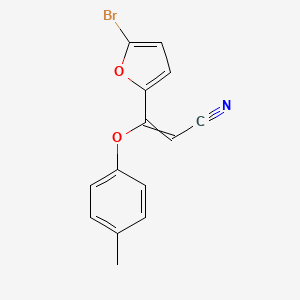




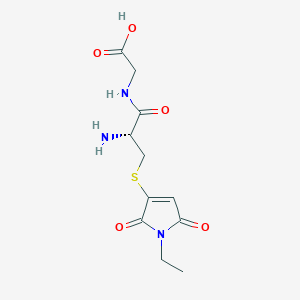
![6-Methyl-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one](/img/structure/B14333230.png)
![2-[6-(Dimethylamino)-1-hydroxynaphthalene-2-carbonyl]benzoic acid](/img/structure/B14333244.png)
![1,3,5-Tris[3-(bromomethyl)phenyl]benzene](/img/structure/B14333245.png)
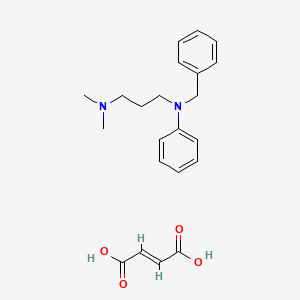
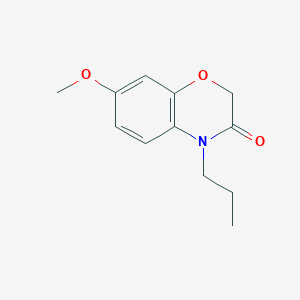
![3-[(E)-(3,3,5-Trimethylcyclohexylidene)amino]propan-1-ol](/img/structure/B14333258.png)
